2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
This compound (C₁₈H₂₆BFN₂O₄, MW 364.22) features a fluorine atom at the 2-position of the phenyl ring and a morpholinoacetamide group, distinguishing it from simpler boron-containing acetamides. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in pharmaceutical synthesis . Its fluorine substituent may enhance metabolic stability and influence electronic properties, while the morpholino group could improve solubility .
Properties
CAS No. |
2304635-10-5 |
|---|---|
Molecular Formula |
C14H19BFNO3 |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a nucleophilic attack. The negative charges around certain atoms in the compound structure suggest potential sites for this interaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body. .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Fluorine vs.
- Morpholino vs. Azetidinone: The morpholino group in the target may enhance water solubility compared to the azetidinone ring in , which introduces rigidity but reduces polarity.
- Steric Effects: The biphenyl group in creates steric hindrance, likely slowing cross-coupling kinetics compared to the target’s mono-substituted phenyl ring.
Reactivity in Cross-Coupling Reactions
Pinacol boronate esters are widely used in Suzuki-Miyaura reactions. The target compound’s fluorine substituent may deactivate the phenyl ring, reducing reactivity compared to non-fluorinated analogs like N-(4-borylphenyl)acetamide . However, fluorine’s meta-directing effect could facilitate selective functionalization in multi-step syntheses . In contrast, CF₃-substituted analogs (e.g., ) exhibit lower reactivity due to stronger electron withdrawal, requiring harsher conditions for coupling .
Table 2: Physical Properties of Selected Compounds
- Yields : Ugi-derived analogs (e.g., ) show moderate yields (59–86%), while Pd-catalyzed methods (e.g., ) typically achieve higher efficiency.
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